molecular formula C19H15NO3S B1212504 n-(9h-Fluoren-2-yl)-n-hydroxybenzenesulfonamide CAS No. 26630-60-4

n-(9h-Fluoren-2-yl)-n-hydroxybenzenesulfonamide

Cat. No.: B1212504
CAS No.: 26630-60-4
M. Wt: 337.4 g/mol
InChI Key: LNLIRSPGWIHWAV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium hydroxide (KOH) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(9H-Fluoren-2-yl)-N-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(9H-Fluoren-2-yl)-N-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a modulator of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorenes and their derivatives, such as:

Uniqueness

N-(9H-Fluoren-2-yl)-N-hydroxybenzenesulfonamide is unique due to its specific structural features, such as the presence of both a fluorene moiety and a sulfonamide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-N-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c21-20(24(22,23)17-7-2-1-3-8-17)16-10-11-19-15(13-16)12-14-6-4-5-9-18(14)19/h1-11,13,21H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLIRSPGWIHWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(O)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949466
Record name N-(9H-Fluoren-2-yl)-N-hydroxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26630-60-4
Record name N-Hydroxy-2-fluorenylbenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026630604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(9H-Fluoren-2-yl)-N-hydroxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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